Hydrophilic linkers for peptide synthesis: Fmoc-aminoethylamino ethanol
Hydrophilic linkers for peptide synthesis: Fmoc-aminoethylamino ethanol
An In-depth Technical Guide to Hydrophilic Linkers for Peptide Synthesis: Fmoc-Aminoethylamino Ethanol and its Analogs
Introduction: Overcoming the Challenge of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Nobel Laureate R. Bruce Merrifield, has transformed the landscape of peptide and protein science.[1][2] The core principle involves assembling a peptide chain step-by-step while it is anchored to an insoluble resin support, which streamlines the purification process by allowing reagents and by-products to be simply washed away.[2][3] However, a significant hurdle in SPPS is the synthesis of hydrophobic or aggregation-prone peptide sequences. As the peptide chain elongates on the solid support, it can fold into secondary structures or aggregate with neighboring chains, leading to poor solvation, incomplete reactions, and ultimately, low purity of the final product.[2][4]
To mitigate these challenges, researchers employ various strategies, one of the most effective being the incorporation of hydrophilic linkers.[4][5] These linkers are chemical moieties inserted into the peptide sequence to disrupt intermolecular aggregation and improve the solvation of the growing peptide-resin complex. This guide focuses on a class of short, discrete polyethylene glycol (PEG)-like linkers, exemplified by Fmoc-AEEA-OH (8-(Fmoc-amino)-3,6-dioxaoctanoic acid), a widely utilized building block. While the term "Fmoc-aminoethylamino ethanol" suggests a related structure, Fmoc-AEEA-OH is more prevalent in current literature and commercial applications for its demonstrated efficacy and versatility.[6][7] This guide will delve into the technical details, protocols, and field-proven insights related to the use of Fmoc-AEEA-OH as a representative hydrophilic linker in modern peptide synthesis and drug development.
Physicochemical Properties of Fmoc-AEEA-OH
Fmoc-AEEA-OH is a bifunctional molecule meticulously designed for use in Fmoc-based SPPS. Its structure consists of three key components:
-
A base-labile Fmoc (9-fluorenylmethoxycarbonyl) group: This protecting group shields the terminal amine, preventing it from reacting out of turn. It is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine, allowing for sequential chain elongation.[3]
-
A hydrophilic ethoxy-ethoxy-acetic acid spacer: This flexible, polar chain is the core of the linker's function. It improves the solvation of the peptide in the polar solvents used for synthesis (like DMF), effectively creating a more favorable reaction environment.[4][6]
-
A terminal carboxylic acid: This functional group allows the linker to be coupled to the free N-terminal amine of the growing peptide chain on the solid support, using standard peptide coupling reagents.[8]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Fmoc-AEEA-OH, providing researchers with essential data for its application.
| Property | Value | References |
| Chemical Name | 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}acetic acid | |
| Synonyms | Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-NH-PEG2-CH2COOH | [7][9] |
| CAS Number | 166108-71-0 | [9][10] |
| Molecular Formula | C21H23NO6 | [9][10][11] |
| Molecular Weight | 385.41 g/mol | [10][11] |
| Appearance | White to off-white solid or crystalline powder | [8][10] |
| Melting Point | 85 - 102 °C | |
| Solubility | Soluble in DMF; slightly soluble in Chloroform, DMSO, Methanol | [10][12] |
| Storage | 2 to 8°C, protect from light, store in a dry place | [10][13][12] |
Mechanism and Advantages in Solid-Phase Peptide Synthesis
The decision to incorporate a hydrophilic linker like Fmoc-AEEA-OH is a strategic choice rooted in fundamental chemical principles. Its primary function is to modify the microenvironment of the resin-bound peptide, directly addressing the core issues of aggregation and poor solvation.
-
Causality Behind Improved Synthesis: Hydrophobic peptide chains tend to collapse and form strong intermolecular hydrogen bonds, shielding the reactive N-terminus from coupling reagents. The flexible, hydrophilic chain of Fmoc-AEEA-OH physically disrupts this process. By creating a polar microenvironment around the peptide, it enhances the swelling of the resin and allows solvents and activated amino acids to diffuse more freely to the reaction site.[4] This leads to more efficient and complete coupling and deprotection steps, which is critical for achieving high purity in long or difficult sequences.[4]
-
Trustworthiness Through Self-Validation: The success of a coupling step involving Fmoc-AEEA-OH can be validated in real-time. A qualitative ninhydrin (Kaiser) test performed on a few resin beads after the coupling reaction provides immediate feedback.[14][15] A negative result (beads remain colorless or yellow) confirms that the free amine has been successfully capped, validating the protocol's effectiveness for that specific step.
-
Authoritative Grounding: The benefits of PEGylation in SPPS are well-documented. Studies have shown that PEG linkers can significantly improve the aqueous solubility of hydrophobic peptides, enhance reaction kinetics, and reduce steric hindrance by distancing the growing peptide from the resin backbone.[4][5] This is particularly advantageous when synthesizing aggregation-prone peptides, where traditional methods may fail.[2]
// Nodes A [label="Hydrophobic Peptide Sequence\non Solid Support"]; B [label="Inter-chain Aggregation &\nPoor Solvation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Incomplete Reactions\n(Coupling/Deprotection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Low Yield & Purity of\nCrude Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Incorporate Hydrophilic Linker\n(e.g., Fmoc-AEEA-OH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Improved Solvation &\nDisrupted Aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Enhanced Reagent Accessibility &\nImproved Reaction Kinetics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="High-Efficiency Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="High Yield & Purity of\nCrude Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="leads to"]; B -> C [label="causes"]; C -> D [label="results in"]; A -> E [style=dashed, label="intervention"]; E -> F [label="leads to"]; F -> G [label="enables"]; G -> H [label="results in"]; H -> I [label="achieves"]; }
Figure 1: Logical flow showing how hydrophilic linkers mitigate SPPS challenges.
Experimental Protocol: Incorporation of Fmoc-AEEA-OH
This section provides a detailed, step-by-step methodology for a standard coupling cycle of Fmoc-AEEA-OH in a manual Fmoc-SPPS workflow. The quantities are based on a 0.1 mmol synthesis scale.
Materials and Reagents
-
Resin: 0.1 mmol of pre-swollen peptide-resin with a free N-terminal amine (e.g., Rink Amide, Wang).
-
Fmoc-AEEA-OH: 154 mg (0.4 mmol, 4 equivalents).
-
Coupling Reagent (e.g., HBTU): 151 mg (0.4 mmol, 4 equivalents).
-
Base (DIPEA): 139 µL (0.8 mmol, 8 equivalents).
-
Fmoc Deprotection Solution: 20% piperidine in DMF.
-
Solvents: High-purity, amine-free DMF and Dichloromethane (DCM).
-
Washing Solution: DMF.
-
Reaction Vessel: Glass reaction vessel with a sintered glass filter.
Step-by-Step Methodology
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the peptide-resin.
-
Agitate the mixture for 3 minutes at room temperature. Drain the solution.
-
Repeat with a second 5 mL portion of 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[16][17]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all residual piperidine.
-
-
Activation of Fmoc-AEEA-OH:
-
Expert Insight: This activation step should be performed in a separate vial and the solution should be used immediately. Pre-activation for extended periods can lead to reagent degradation.
-
In a clean vial, dissolve Fmoc-AEEA-OH (154 mg) and HBTU (151 mg) in 2 mL of DMF.
-
Add DIPEA (139 µL) to the solution and vortex briefly. The solution may change color, indicating activation.[16]
-
-
Coupling Reaction:
-
Immediately add the activated Fmoc-AEEA-OH solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For sequences known to be difficult, the coupling time can be extended or a second coupling (double coupling) can be performed.
-
Drain the reaction solution from the vessel.
-
-
Washing and Validation:
-
Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (2 x 5 mL), and finally DMF again (2 x 5 mL) to remove any unreacted reagents and by-products.[16]
-
Self-Validation: Perform a Kaiser test on a small sample of the resin beads.[14] Add a few drops each of potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol, then heat at 100°C for 5 minutes.[14] A negative result (colorless/yellow beads) confirms the successful coupling of the linker. A positive result (blue beads) indicates incomplete coupling, and Step 3 should be repeated.
-
// Nodes start [label="Start:\nPeptide-Resin\n(Fmoc-Protected)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection [label="Step 1: Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="Wash (DMF)"]; activation [label="Step 2: Activate Linker\n(Fmoc-AEEA-OH + HBTU + DIPEA)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Step 3: Coupling\n(Add activated linker to resin)"]; wash2 [label="Wash (DMF/DCM)"]; kaiser [label="Step 4: Kaiser Test\n(Validation)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; complete [label="End:\nPeptide-Resin-Linker\n(Fmoc-Protected)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; repeat_coupling [label="Incomplete:\nRepeat Step 3", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> deprotection; deprotection -> wash1; wash1 -> coupling; activation -> coupling [style=dashed, label="add immediately"]; coupling -> wash2; wash2 -> kaiser; kaiser -> complete [label="Complete (Negative)"]; kaiser -> repeat_coupling [label="Incomplete (Positive)"]; repeat_coupling -> coupling [style=dashed, color="#EA4335"]; }
Figure 2: Workflow for incorporating Fmoc-AEEA-OH into a peptide chain.
Post-Synthesis Cleavage and Applications in Drug Development
Once the peptide synthesis is complete, the final steps are cleavage from the resin and removal of all side-chain protecting groups. This is typically achieved using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.[16] Fmoc-AEEA-OH is designed to be stable under these harsh acidic conditions, ensuring the integrity of the linker in the final peptide product.[6]
The incorporation of hydrophilic linkers like Fmoc-AEEA-OH is not merely a synthetic convenience; it is a critical enabling technology in modern drug development.
-
Therapeutic Peptides: Many modern therapeutic peptides, such as GLP-1 receptor agonists used in diabetes and obesity treatment (e.g., Semaglutide, Tirzepatide), are long, complex molecules that benefit from the inclusion of hydrophilic spacers. These linkers improve solubility and can be used to attach fatty acid moieties that extend the drug's half-life in vivo.[7][18][19]
-
Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. Fmoc-AEEA-OH can be used as a component of the linker system, providing spacing and favorable physicochemical properties to the ADC.[20]
-
Bioconjugation: These linkers are routinely used to attach reporter molecules such as biotin or fluorescent dyes to peptides for use in diagnostic assays and biological research, enhancing the water solubility of the final conjugate.[1][21]
Conclusion
Fmoc-AEEA-OH and similar hydrophilic linkers represent a cornerstone of modern peptide synthesis. They are not simply passive spacers but active tools that fundamentally alter the physicochemical environment of the synthesis process. By mitigating peptide aggregation and improving solvation, these linkers enable the efficient and high-purity synthesis of complex, hydrophobic, and therapeutically relevant peptides that would otherwise be inaccessible. The logical, verifiable protocols for their incorporation, coupled with their broad utility in drug development from therapeutic peptides to ADCs, solidify their role as an indispensable component in the toolkit of researchers, chemists, and pharmaceutical scientists. As the demand for more complex and sophisticated peptide-based therapeutics grows, the strategic use of hydrophilic linkers will undoubtedly continue to be a critical factor in successful drug discovery and development.
References
-
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PMC. (2022). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as a superior dipeptide linker. RSC Chemical Biology. [Link]
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PMC. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. [Link]
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ACS Publications. (2024). Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. Bioconjugate Chemistry. [Link]
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EurekAlert!. (2024). Exploring peptide clumping for improved drug and material solutions. [Link]
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Molecules. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
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ApinnoTech. (n.d.). Fmoc-AEEA CAS No.166108-71-0. Retrieved from [Link]
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PMC. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]
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ResearchGate. (2019). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). [Link]
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Green Chemistry. (2018). Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal. [Link]
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Royal Society of Chemistry. (2010). Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Chemical Communications. [Link]
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MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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PubMed. (2024). Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. Bioconjugate Chemistry. [Link]
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